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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methyladamantan-1-amine, a derivative of adamantane, shares structural similarities with

memantine, a clinically important NMDA receptor antagonist used in the management of

Alzheimer's disease.[1][2] Understanding the Absorption, Distribution, Metabolism, Excretion,

and Toxicity (ADME/T) profile of drug candidates is a critical component of the early stages of

drug discovery and development. In silico modeling provides a rapid and cost-effective

approach to predict these properties, helping to identify potential liabilities and guide further

experimental studies.[3][4] This technical guide provides a comprehensive overview of the

predicted in silico ADME/T properties of 3-Methyladamantan-1-amine, leveraging data from its

close analog, memantine, and established computational methodologies.

Physicochemical Properties
The physicochemical properties of a compound are fundamental determinants of its

pharmacokinetic behavior. The available data for 3-Methyladamantan-1-amine is summarized

below.
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Property Value Source

Molecular Formula C₁₁H₁₉N [5][6]

Molecular Weight 165.28 g/mol [5][6]

LogP 2.304 [6]

Topological Polar Surface Area

(TPSA)
26.02 Å² [6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 1 [6]

Rotatable Bonds 0 [6]

In Silico ADME/T Prediction Workflow
The following diagram illustrates a generalized workflow for the in silico prediction of ADME/T

properties, a process that integrates various computational models to assess the viability of a

drug candidate.
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A generalized workflow for in silico ADME/T prediction.

Predicted ADME Profile
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Due to the limited direct experimental or in silico data for 3-Methyladamantan-1-amine, the

ADME profile of its close structural analog, memantine (3,5-dimethyladamantan-1-amine),

provides a valuable surrogate for prediction.[7][8]
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ADME Parameter

Predicted Characteristic
for 3-Methyladamantan-1-
amine (inferred from
Memantine)

Supporting Evidence for
Memantine

Absorption
Likely to have good oral

bioavailability.

Memantine exhibits linear

pharmacokinetics and is well-

absorbed.[9] Adamantane

scaffolds are often used to

enhance bioavailability.[10]

Distribution
Expected to cross the blood-

brain barrier (BBB).

Memantine is a CNS-active

drug, indicating BBB

penetration.[9] In silico tools

predict BBB permeability for

adamantane derivatives.[11]

Moderate plasma protein

binding.

Memantine is approximately

45% bound to plasma proteins.

[8]

Metabolism
Expected to undergo limited

metabolism.

About 48% of memantine is

excreted unchanged.[8] The

adamantane cage is generally

resistant to metabolic

degradation.[12]

Unlikely to be a significant

inhibitor of major CYP450

enzymes.

Memantine shows minimal

inhibition of CYP1A2,

CYP2A6, CYP2C9, CYP2D6,

CYP2E1, and CYP3A4.[8]

Excretion
Primarily excreted unchanged

in the urine.

The majority of an

administered dose of

memantine is recovered in the

urine as the parent drug and

its N-glucuronide conjugate.[8]
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Predicted Metabolism of 3-Methyladamantan-1-
amine
The metabolic fate of 3-Methyladamantan-1-amine is anticipated to be similar to that of

memantine, which involves minor modifications to the amine group and hydroxylation of the

adamantane core. The primary routes are predicted to be N-glucuronidation, hydroxylation, and

N-oxidation.

3-Methyladamantan-1-amine

N-glucuronide conjugate

UGT-mediated

Hydroxy-3-methyladamantan-1-amine

CYP450-mediated

1-Nitroso-deaminated metabolite

Oxidative deamination

Click to download full resolution via product page

Predicted metabolic pathways for 3-Methyladamantan-1-amine.

Predicted Toxicity Profile
The toxicity profile of 3-Methyladamantan-1-amine can be inferred from general toxicological

principles and data on similar adamantane derivatives. In silico toxicity models are crucial for

flagging potential liabilities early in development.[13]
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Toxicity Endpoint In Silico Prediction Rationale/Supporting Data

hERG Inhibition Low risk

Adamantane derivatives are

not commonly associated with

hERG liability.

Mutagenicity (Ames) Low risk

The chemical structure lacks

typical structural alerts for

mutagenicity.

Carcinogenicity Low risk
No structural alerts for

carcinogenicity are apparent.

Acute Toxicity (LD₅₀)

Predicted to be in toxicity class

IV (1000 mg/kg for a similar

compound).

In silico tools like ProTox-II can

predict oral toxicity based on

structural analogs.[11]

The logical relationship for assessing toxicity often involves a hierarchical approach, starting

from broad structural alerts to more specific endpoint predictions.

Toxicity Prediction Logic

Structural Alerts Analysis

QSAR Model Prediction
(e.g., hERG, Ames)

Read-Across from Analogs (e.g., Memantine)

Expert System Evaluation

Predicted Toxicity Profile
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Logical flow for in silico toxicity assessment.
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Methodologies for In Silico ADME/T Prediction
The predictions outlined in this guide are based on established in silico methodologies. A

detailed description of these experimental protocols is provided below.

1. Physicochemical Property Calculation:

Protocol: Molecular descriptors such as LogP (lipophilicity), topological polar surface area

(TPSA), molecular weight, and counts of hydrogen bond donors and acceptors are

calculated from the 2D structure of the molecule.

Methodology: Algorithms based on atomic contributions or fragment-based methods are

employed. For example, the Wildman-Crippen method for LogP calculation. These are

foundational inputs for many ADME models.

2. Absorption, Distribution, and Excretion Modeling:

Protocol: Quantitative Structure-Activity Relationship (QSAR) models are developed by

correlating calculated molecular descriptors with experimentally determined ADME

properties for a large set of diverse compounds.

Methodology: Statistical methods such as multiple linear regression, partial least squares,

and machine learning algorithms (e.g., support vector machines, random forests) are used to

build the predictive models. Parameters like human intestinal absorption (HIA), Caco-2 cell

permeability, blood-brain barrier (BBB) penetration, and plasma protein binding (PPB) are

commonly modeled.[3][14]

3. Metabolism Prediction:

Protocol: The prediction of metabolic fate involves identifying potential sites of metabolism

(SOM) and the resulting metabolites.

Methodology: This can be achieved through expert systems that use rule-based

transformations derived from known metabolic reactions or through machine learning models

trained on large databases of metabolic data.[15] Models for predicting the inhibition or

substrate specificity for major Cytochrome P450 (CYP) isoforms are also critical components
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of metabolism prediction.[16] Neural machine translation models have also been applied to

predict metabolites from the parent drug structure.[17]

4. Toxicity Prediction:

Protocol: In silico toxicity assessment aims to predict various toxicity endpoints, including

hERG inhibition, mutagenicity, carcinogenicity, and acute toxicity.

Methodology: A combination of approaches is used, including the identification of structural

alerts (toxicophores), QSAR modeling, and read-across from structurally similar compounds

with known toxicity data.[11][13] Web-based platforms like ProTox-II and admetSAR

integrate multiple models to provide a comprehensive toxicity profile.[11][18]

Conclusion
This technical guide provides an in-depth in silico ADME/T prediction for 3-Methyladamantan-
1-amine. Based on its physicochemical properties and the well-characterized profile of its close

analog, memantine, 3-Methyladamantan-1-amine is predicted to have a favorable

pharmacokinetic profile, including good oral absorption, CNS penetration, and limited

metabolism. The predicted toxicity profile appears to be of low concern. These in silico findings

provide a strong basis for prioritizing 3-Methyladamantan-1-amine for further experimental

investigation in the drug discovery pipeline. It is important to note that these are predictive data

and should be confirmed with in vitro and in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28988506/
https://pubmed.ncbi.nlm.nih.gov/28988506/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyladamantan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyladamantan-1-amine
https://www.chemscene.com/product/78056-28-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/3S_-3_5-dimethyladamantan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/3S_-3_5-dimethyladamantan-1-amine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2654628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2654628/
https://www.ncbi.nlm.nih.gov/books/NBK500025/
https://www.myskinrecipes.com/shop/en/certified-reference-materials/209932-3-methyladamantan-1-amine-hydrochloride.html
https://www.mdpi.com/1420-3049/27/21/7403
https://pmc.ncbi.nlm.nih.gov/articles/PMC7880169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7880169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7880169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9798519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9798519/
https://www.researchgate.net/publication/286013740_In_silico_methods_for_ADMET_prediction_A_brief_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC3317594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3317594/
https://www.researchgate.net/publication/328204116_In_silico_prediction_of_Heterocyclic_Aromatic_Amines_metabolism_susceptible_to_form_DNA_adducts_in_humans
https://pmc.ncbi.nlm.nih.gov/articles/PMC8162519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8162519/
https://www.mdpi.com/2073-4352/15/6/491
https://www.benchchem.com/product/b1304846#in-silico-adme-t-prediction-for-3-methyladamantan-1-amine
https://www.benchchem.com/product/b1304846#in-silico-adme-t-prediction-for-3-methyladamantan-1-amine
https://www.benchchem.com/product/b1304846#in-silico-adme-t-prediction-for-3-methyladamantan-1-amine
https://www.benchchem.com/product/b1304846#in-silico-adme-t-prediction-for-3-methyladamantan-1-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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